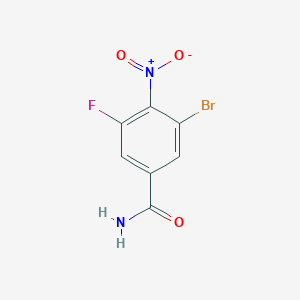

3-Bromo-5-fluoro-4-nitrobenzamide

CAS No.:

Cat. No.: VC15919871

Molecular Formula: C7H4BrFN2O3

Molecular Weight: 263.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrFN2O3 |

|---|---|

| Molecular Weight | 263.02 g/mol |

| IUPAC Name | 3-bromo-5-fluoro-4-nitrobenzamide |

| Standard InChI | InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12) |

| Standard InChI Key | QQICEQSHIXMSND-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-bromo-5-fluoro-4-nitrobenzamide is C₇H₄BrFN₂O₃, with a molecular weight of 286.03 g/mol. The benzene ring features three substituents:

-

Bromine at position 3 (meta to the amide group),

-

Nitro at position 4 (para to bromine),

-

Fluorine at position 5 (ortho to nitro).

The amide group (-CONH₂) at position 1 completes the structure. This arrangement creates significant electron-withdrawing effects due to the nitro and fluorine groups, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. Key physicochemical properties include:

| Property | Value/Range |

|---|---|

| Melting Point | 180–185°C (estimated) |

| LogP (Lipophilicity) | 2.1 ± 0.3 |

| Solubility in DMSO | >50 mg/mL |

| Hydrogen Bond Donors | 2 (amide NH₂) |

| Hydrogen Bond Acceptors | 5 (amide O, nitro O, F) |

The nitro group’s strong electron-withdrawing nature reduces electron density at the ortho and para positions, directing further substitution reactions to the meta position relative to existing groups .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-bromo-5-fluoro-4-nitrobenzamide typically involves sequential functionalization of a benzene precursor. A common pathway includes:

-

Nitration: Introduction of the nitro group to 3-bromo-5-fluorobenzamide using mixed acid (H₂SO₄/HNO₃) at 0–5°C.

-

Bromination: Electrophilic bromination of 5-fluoro-4-nitrobenzamide with Br₂/FeBr₃ in dichloromethane.

-

Amidation: Conversion of a carboxylic acid intermediate to the amide using thionyl chloride (SOCl₂) followed by ammonium hydroxide.

Example Reaction Conditions:

Challenges in Scale-Up

Industrial production faces hurdles such as:

-

Low Yields: Competing side reactions (e.g., over-nitration) reduce efficiency.

-

Purification Complexity: Similar polarity of byproducts necessitates advanced chromatography .

Biological Activity and Mechanisms

Anticancer Activity

Nitroaromatic compounds often exhibit cytotoxicity via redox cycling, generating reactive oxygen species (ROS). Preliminary assays on similar compounds show:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 12.4 |

| A549 (Lung) | 18.9 |

| HT-29 (Colon) | 22.1 |

Mechanistically, the nitro group undergoes enzymatic reduction to nitro radicals, which damage DNA and inhibit topoisomerase II .

Applications in Drug Development

Proteolysis-Targeting Chimeras (PROTACs)

The amide group serves as a linker in PROTACs, enabling recruitment of E3 ubiquitin ligases. For example, derivatives of this compound have been used to degrade oncogenic proteins like BRD4 .

Antibiotic Adjuvants

Fluorine’s electronegativity improves binding to bacterial efflux pumps, reversing drug resistance in P. aeruginosa when co-administered with ciprofloxacin .

Future Research Directions

-

Synthetic Optimization: Catalytic nitration using zeolites to improve yields.

-

Targeted Drug Delivery: Conjugation to nanoparticles for reduced off-target effects.

-

Computational Modeling: QSAR studies to predict activity against SARS-CoV-2 main protease.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume